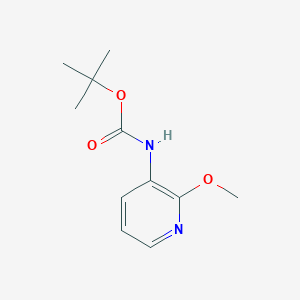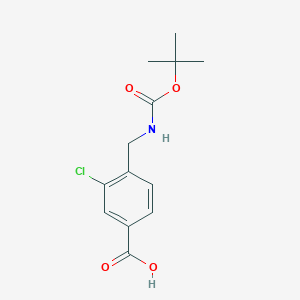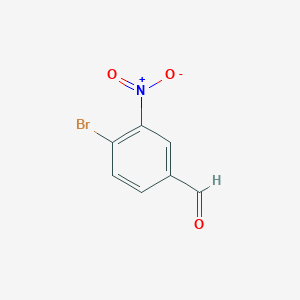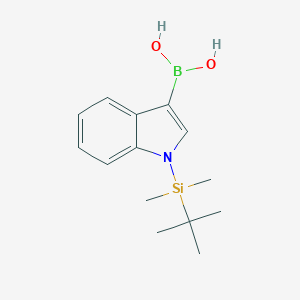
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves several chemical reactions, focusing mainly on the incorporation of boronic acid moieties and silyl groups into the indole framework. For instance, tert-Butyl esters, including analogs similar to our compound of interest, can be synthesized via methods such as palladium-catalyzed tert-butoxycarbonylation from boronic acids or boronic acid pinacol esters, producing yields up to 94% under certain conditions (Li et al., 2014). Another approach involves chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the flexibility and reactivity of silyl-protected groups in synthesis (Sakaitani & Ohfune, 1990).
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid and its derivatives play a significant role in catalysis and synthetic organic chemistry. For example, boronic acids are instrumental in accelerating three-component reactions involving indoles, thiols, and glyoxylic acids, leading to the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This catalytic process benefits from the activation of α-hydroxy groups in α-hydroxycarboxylic acid intermediates and intramolecular assistance by free carboxylic acid (Das et al., 2017). Moreover, the synthesis of terphenylboronic acid derivatives for controlling stereochemistry in organic reactions demonstrates the versatility of boronic acids in recognizing anomers of 2-deoxyribofuranosides, showcasing their importance in synthetic methodologies (Yamashita et al., 1996).
Enantioselective Reactions
The utility of boronic acids in enantioselective synthesis is highlighted by their use in catalyzing aza-Michael additions of hydroxamic acid to quinone imine ketals. Utilizing 3-borono-BINOL as a chiral boronic acid catalyst, this reaction facilitates the production of densely functionalized cyclohexanes in a highly enantioselective manner, opening new avenues for the synthesis of complex organic molecules (Hashimoto et al., 2015).
Sensing and Recognition
Boronic acids, including (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid derivatives, find extensive applications in sensing and recognition. Their interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, underpins their utility in various sensing applications. These interactions allow boronic acids to function in homogeneous assays or heterogeneous detection, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound contains a tert-butyldimethylsilyl group, which is often used as a protecting group in organic synthesis . It increases the stability of the molecule and can be removed under specific conditions . The boronic acid moiety can form reversible covalent bonds with biomolecules containing hydroxyl groups, influencing their function .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the tert-butyldimethylsilyl group might influence the compound’s bioavailability by increasing its lipophilicity .
Result of Action
It is known that the compound is used in the preparation of certain kinase inhibitors, suggesting it may have a role in modulating kinase activity .
Action Environment
The action, efficacy, and stability of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the tert-butyldimethylsilyl group . Additionally, the compound is stored under inert atmosphere at -20°C, indicating that it may be sensitive to oxygen and temperature .
Propiedades
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHHLNDEKIFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451014 |
Source


|
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid | |
CAS RN |
159590-02-0 |
Source


|
| Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
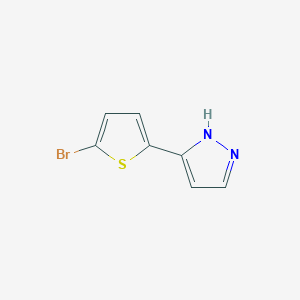
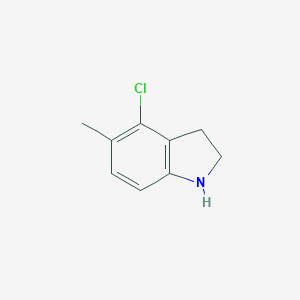


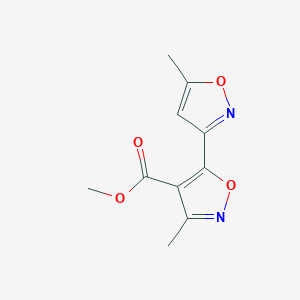
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
